molecular formula C7H17NSi B098877 n-Methyl-aza-2,2,4-trimethylsilacyclopentane CAS No. 18387-19-4

n-Methyl-aza-2,2,4-trimethylsilacyclopentane

Cat. No. B098877
CAS RN: 18387-19-4
M. Wt: 143.3 g/mol
InChI Key: LXWJIZILSYLRND-UHFFFAOYSA-N
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Description

N-Methyl-aza-2,2,4-trimethylsilacyclopentane is an organosilane compound . Its molecular formula is C7H17NSi and it has a molecular weight of 143.30 g/mol .


Molecular Structure Analysis

The InChI code for n-Methyl-aza-2,2,4-trimethylsilacyclopentane is 1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3 . This indicates that the compound has a cyclic structure with a silicon atom, a nitrogen atom, and several carbon and hydrogen atoms.


Chemical Reactions Analysis

N-Methyl-aza-2,2,4-trimethylsilacyclopentane has been used in surface-triggered tandem coupling reactions. Preliminary data suggest high-density monolayer deposition by a ring-opening reaction when treating inorganic surfaces, including nanoparticles and oxidized silicon wafers . The compound contains a cryptic amine functionality that can perform a subsequent tandem coupling reaction with functional molecules after the surface-triggered ring-opening reaction .


Physical And Chemical Properties Analysis

N-Methyl-aza-2,2,4-trimethylsilacyclopentane has a boiling point of 137°C, a density of 0.813 g/mL, and a refractive index of 1.4308 at 20°C . It has a flash point of 14°C .

Scientific Research Applications

Surface Modification of Nanoparticles and Nanostructures

This compound has been synthesized for the purpose of developing coupling agents appropriate for a variety of nanotechnologies, including surface modification of nanoparticles and nanostructures . Preliminary data suggest high-density monolayer deposition by a ring-opening reaction .

Surface Modification of Nanocrystals

In addition to nanoparticles, n-Methyl-aza-2,2,4-trimethylsilacyclopentane can also be used for the surface modification of nanocrystals . This can be particularly useful in various fields such as electronics, optics, and materials science.

Surface Modification of Mesoporous Materials

Mesoporous materials have a wide range of applications in areas such as catalysis, adsorption, and drug delivery. The surface modification of these materials with n-Methyl-aza-2,2,4-trimethylsilacyclopentane can enhance their performance and expand their application scope .

Surface Modification of Substrates

This compound can also be used for the surface modification of substrates . This can be particularly useful in the field of coatings and adhesives, where the surface properties of the substrate can significantly influence the performance of the final product.

Tandem Coupling Reactions

Cyclic azasilanes like n-Methyl-aza-2,2,4-trimethylsilacyclopentane contain a cryptic amine functionality that can perform a subsequent tandem coupling reaction with functional molecules after the surface-triggered ring-opening reaction . This allows for a one-pot self-assembly route on nanostructures .

Mechanism of Action

The mechanism of action of n-Methyl-aza-2,2,4-trimethylsilacyclopentane involves a ring-opening reaction on the surface, revealing a cryptic amine functionality. This amine can then perform a subsequent tandem coupling reaction with functional molecules, allowing for a one-pot self-assembly route on nanostructures .

Safety and Hazards

The compound is classified as highly flammable (H225), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It should be stored in a cool, well-ventilated place and kept tightly closed .

properties

IUPAC Name

1,2,2,4-tetramethylazasilolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJIZILSYLRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN([Si](C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885029
Record name 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl-
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Molecular Weight

143.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-aza-2,2,4-trimethylsilacyclopentane

CAS RN

18387-19-4
Record name 1,2,2,4-Tetramethyl-1-aza-2-silacyclopentane
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Record name 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl-
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Record name 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl-
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Record name 1-Aza-2-silacyclopentane, 1,2,2,4-tetramethyl-
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Record name N-Methyl-aza-2,2,4-trimethylsilacyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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